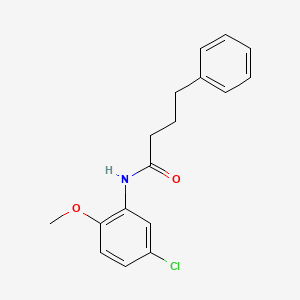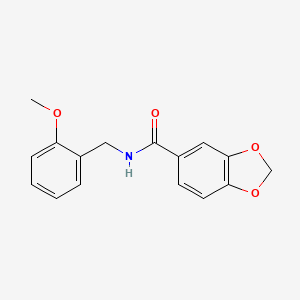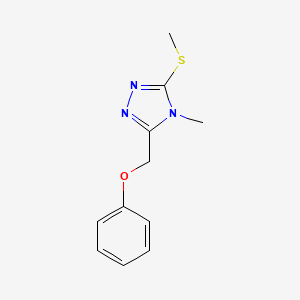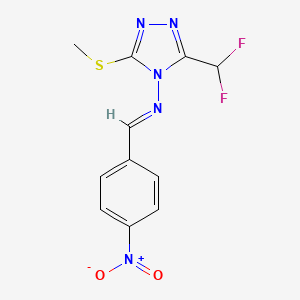
N-(5-chloro-2-methoxyphenyl)-4-phenylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-methoxyphenyl)-4-phenylbutanamide, also known as CMAP, is a chemical compound that has gained attention in the scientific community for its potential application in medical research. CMAP is a selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which plays a crucial role in the regulation of endocannabinoid signaling in the body.
作用機序
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-4-phenylbutanamide involves its selective inhibition of FAAH, which is an enzyme that breaks down endocannabinoids in the body. By inhibiting FAAH, this compound can increase the levels of endocannabinoids, which can activate cannabinoid receptors and produce therapeutic effects. The activation of cannabinoid receptors has been shown to have analgesic, anxiolytic, and anti-inflammatory effects, making this compound a potential treatment for these conditions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are primarily related to its inhibition of FAAH and subsequent increase in endocannabinoid levels. Studies have shown that this compound can increase the levels of anandamide, which is an endocannabinoid that has analgesic and anxiolytic effects. Additionally, this compound has been shown to decrease the levels of prostaglandins, which are inflammatory mediators that contribute to pain and inflammation. These effects make this compound a promising candidate for the treatment of pain and inflammation.
実験室実験の利点と制限
One of the main advantages of N-(5-chloro-2-methoxyphenyl)-4-phenylbutanamide for lab experiments is its selectivity for FAAH. This allows researchers to specifically target the endocannabinoid system without affecting other pathways in the body. Additionally, the synthesis of this compound has been optimized to ensure high yields and purity, making it a reliable compound for scientific research. However, one limitation of this compound is its relatively low potency compared to other FAAH inhibitors. This may limit its effectiveness in certain applications and require higher doses for therapeutic effects.
将来の方向性
For research on N-(5-chloro-2-methoxyphenyl)-4-phenylbutanamide include the development of more potent FAAH inhibitors and the investigation of its anti-tumor effects.
合成法
The synthesis of N-(5-chloro-2-methoxyphenyl)-4-phenylbutanamide involves a multi-step process that starts with the reaction of 5-chloro-2-methoxybenzoic acid with phenylacetyl chloride to form N-(5-chloro-2-methoxyphenyl)-2-phenylacetamide. This intermediate is then reacted with n-butyl lithium and phenylmagnesium bromide to form this compound, which is the final product. The synthesis of this compound has been optimized to ensure high yields and purity, making it a reliable compound for scientific research.
科学的研究の応用
N-(5-chloro-2-methoxyphenyl)-4-phenylbutanamide has been extensively studied for its potential application in medical research. As a selective inhibitor of FAAH, this compound can increase the levels of endocannabinoids in the body, which has been shown to have therapeutic effects in various conditions. For example, this compound has been investigated as a potential treatment for pain, anxiety, and inflammation. Additionally, this compound has been shown to have anti-tumor effects in preclinical studies, making it a promising candidate for cancer therapy.
特性
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2/c1-21-16-11-10-14(18)12-15(16)19-17(20)9-5-8-13-6-3-2-4-7-13/h2-4,6-7,10-12H,5,8-9H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBEDDKVBOZUVAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-ethoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]thiourea](/img/structure/B5693556.png)
![2-(4-methylphenyl)-N-[2-(4-morpholinyl)ethyl]-4-quinazolinamine](/img/structure/B5693559.png)


![N'-[1-(1-benzofuran-2-yl)ethylidene]-2-methyl-3-furohydrazide](/img/structure/B5693574.png)
![4-chloro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5693576.png)
![5-imino-6-[(5-methyl-2-furyl)methylene]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5693583.png)



![2-methyl-N-({4-[(trifluoroacetyl)amino]phenyl}sulfonyl)propanamide](/img/structure/B5693612.png)
![1-[(3-nitro-1H-pyrazol-1-yl)acetyl]piperidine-4-carboxamide](/img/structure/B5693623.png)
![N-allyl-4-fluoro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5693625.png)